
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene is an organic compound with the molecular formula C10H12BrClO. This compound is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isopropoxy group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene typically involves the bromination of 2-chloro-4-isopropoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 2-chloro-4-isopropoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield 2-chloro-4-isopropoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- 2-chloro-4-isopropoxybenzaldehyde from oxidation.
- 2-chloro-4-isopropoxybenzyl alcohol from reduction .
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The chlorine atom and isopropoxy group influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chlorine and isopropoxy substituents.
2-Chloro-4-isopropoxybenzyl Alcohol: Precursor to 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene, differing by the presence of a hydroxyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific reactivity and properties not found in simpler analogs like benzyl bromide. The presence of both electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
KQNBZSOBSRPVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



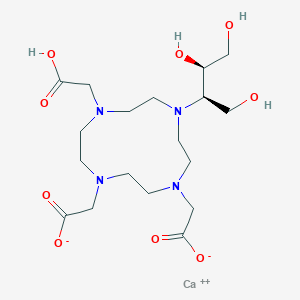
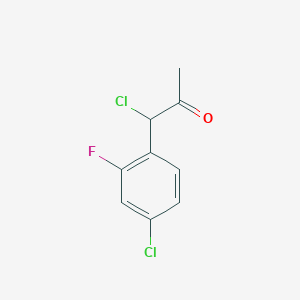
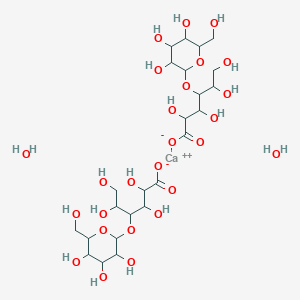

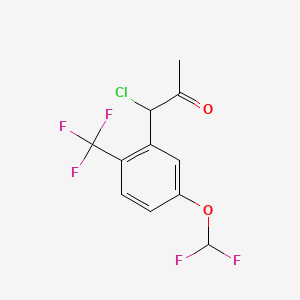

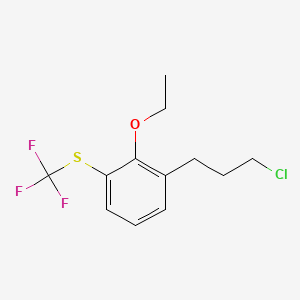
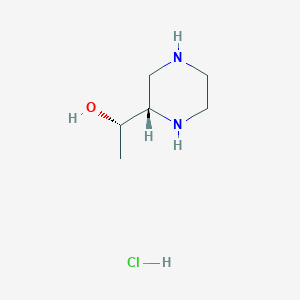
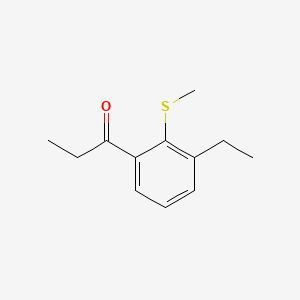

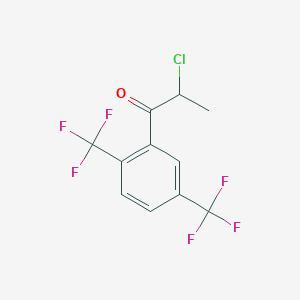
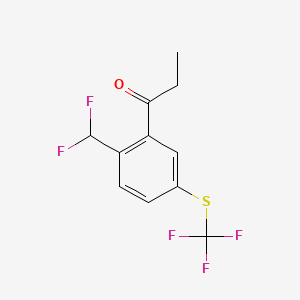
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)
